molecular formula C22H34N2O2 B11439873 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide

Cat. No.: B11439873
M. Wt: 358.5 g/mol
InChI Key: CAYDQTWMYYDYFQ-UHFFFAOYSA-N
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Description

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group substituted with a methyl group, a phenylethyl group, and an isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide typically involves the following steps:

    Formation of the cyclohexylcarbonyl intermediate: The starting material, 4-methylcyclohexanone, is reacted with a suitable reagent such as oxalyl chloride to form the corresponding cyclohexylcarbonyl chloride.

    Amidation reaction: The cyclohexylcarbonyl chloride is then reacted with isoleucine in the presence of a base such as triethylamine to form the isoleucinamide intermediate.

    Attachment of the phenylethyl group: The isoleucinamide intermediate is further reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, N2-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)isoleucinamide
  • 2-methylcyclohexyl N-(2,4-xylyl)carbamate

Uniqueness

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(2-phenylethyl)isoleucinamide is unique due to its specific structural features, such as the presence of both a cyclohexyl and a phenylethyl group. This combination of functional groups imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(2-phenylethylamino)pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O2/c1-4-17(3)20(24-21(25)19-12-10-16(2)11-13-19)22(26)23-15-14-18-8-6-5-7-9-18/h5-9,16-17,19-20H,4,10-15H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

CAYDQTWMYYDYFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCCC1=CC=CC=C1)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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